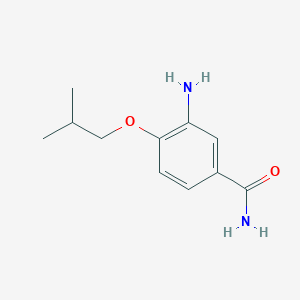

3-Amino-4-isobutoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(2-methylpropoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6,12H2,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDKHWYERFMKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Benzamide Scaffolds As Foundational Structures in Pharmacological Modulators

The benzamide (B126) group, which consists of a benzene (B151609) ring attached to an amide functional group, is a privileged scaffold in drug discovery. Its structural simplicity, coupled with the ability to easily introduce a wide variety of substituents, allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. ontosight.aiontosight.ai This versatility has led to the incorporation of the benzamide core into a diverse array of pharmacological modulators with a broad spectrum of biological activities. researchgate.net

Benzamide derivatives have been successfully developed as antipsychotics, antidepressants, anti-inflammatory agents, and antiemetics. researchgate.net For instance, compounds like sulpiride (B1682569) and amisulpride (B195569) are well-known antipsychotic drugs that feature a substituted benzamide structure. researchgate.net The pharmacological effects of these compounds often stem from their ability to act as antagonists at dopamine (B1211576) receptors. ontosight.ai

Furthermore, the benzamide scaffold has been identified as a key element in the development of allosteric modulators for various receptors. nih.govmdpi.com Researchers have discovered that certain benzamide analogues can act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, enhancing glutamatergic transmission without the risk of direct receptor-mediated excitotoxicity. mdpi.com Similarly, novel benzamide derivatives have been identified as agonists for the 5-HT₃ receptor, potentially binding to an allosteric site rather than the primary (orthosteric) binding site. nih.gov The benzamide functional group is also a common feature in histone deacetylase (HDAC) inhibitors, which are being investigated as potential agents for reversing HIV-1 latency. microbiologyresearch.org

The wide-ranging applications of the benzamide scaffold underscore its importance as a foundational structure in the design and synthesis of new pharmacological agents. Its adaptability allows medicinal chemists to explore vast chemical spaces and target a variety of biological pathways.

The Significance of the 3 Amino 4 Isobutoxybenzamide Moiety As a Chemical Scaffold in Bioactive Compounds

Chemical Synthesis of this compound Precursors and Intermediates

The journey to synthesizing this compound begins with the preparation of its precursors and key intermediates. A common starting material is p-nitrobenzonitrile. Through a one-pot synthesis method, p-nitrobenzonitrile can be reacted with a cyaniding reagent, isobutane (B21531) bromide, and potassium carbonate in an organic solvent to yield 4-isobutoxy-1,3-dicyanobenzene. google.com This intermediate is then further reacted with ammonium (B1175870) sulfide (B99878) or thioacetamide (B46855) to produce 3-cyano-4-isobutoxy-thiobenzamide. google.com This method is noted for its high conversion rate and straightforward post-processing. google.com

Another important precursor is 4-isobutoxybenzamide, which can be prepared from 4-isobutoxybenzonitrile. googleapis.com The benzonitrile (B105546) is subjected to hydrolysis to yield the corresponding benzamide.

The introduction of the amino group at the 3-position is often achieved through the reduction of a nitro group. For instance, a common synthetic route involves the use of a 3-alkoxy-4-nitrobenzoyl chloride. nih.gov This highlights the importance of nitro-substituted benzoyl derivatives as key intermediates. The synthesis of these precursors often involves standard nitration and halogenation reactions on appropriately substituted benzene rings.

A general pathway for creating precursors involves the Williamson ether synthesis to introduce the isobutoxy group. escholarship.org For example, a hydroxy-substituted nitrobenzoic acid can be reacted with an isobutyl halide in the presence of a base to form the corresponding isobutoxy ether. escholarship.org However, care must be taken to control the reaction conditions to avoid undesired side reactions, such as esterification of the carboxylic acid. escholarship.org

The following table summarizes some key precursors and intermediates in the synthesis of this compound:

| Precursor/Intermediate | Starting Material(s) | Key Reaction(s) |

| 4-Isobutoxy-1,3-dicyanobenzene | p-Nitrobenzonitrile, Isobutane bromide | Cyanation, Etherification |

| 3-Cyano-4-isobutoxy-thiobenzamide | 4-Isobutoxy-1,3-dicyanobenzene | Thionation |

| 4-Isobutoxybenzamide | 4-Isobutoxybenzonitrile | Hydrolysis |

| 3-Alkoxy-4-nitrobenzoyl chloride | 3-Alkoxy-4-nitrobenzoic acid | Halogenation |

Derivatization Strategies Employing the this compound Core

The this compound scaffold provides a versatile platform for the synthesis of more complex molecules through various derivatization strategies. The presence of the amino and benzamide functionalities allows for a range of chemical transformations.

A significant application of this compound is in the construction of oligo-benzamide structures. These larger molecules are often designed to mimic the α-helical structure of peptides and can modulate protein-protein interactions. nih.gov The synthesis of these oligo-benzamides typically involves iterative amide bond formation and nitro group reduction reactions. nih.gov

For instance, this compound can be coupled with a 3-alkoxy-4-nitrobenzoyl chloride to form a bis-benzamide. nih.gov The nitro group of this newly formed dimer can then be reduced to an amine, which is then ready for another coupling reaction to extend the oligomer chain. This iterative process allows for the controlled synthesis of tris-benzamides and even longer oligomers. nih.govacs.org

The efficiency of the amide bond formation is crucial. Due to the reduced nucleophilicity of the aniline (B41778) group in these structures, the carboxylic acid partner needs to be highly activated. nih.gov Common methods for activating the carboxylic acid include conversion to the acid chloride using reagents like oxalyl chloride or thionyl chloride. nih.govmdpi.com For substrates with acid-sensitive functional groups, alternative coupling reagents such as PyBrOP (bromotripyrrolidinophosphonium hexafluorophosphate) can be employed under neutral conditions. acs.org

A study on the structure-activity relationship of tris-benzamides as estrogen receptor coregulator binding modulators demonstrated the synthesis of various derivatives. nih.gov For example, 4-(4-Amino-3-isobutoxybenzamido)-3-isobutoxybenzamide was prepared and subsequently used to synthesize a tris-benzamide by reacting it with 3-ethoxy-4-nitrobenzoyl chloride. nih.gov

The following table illustrates the iterative synthesis of an oligo-benzamide:

| Step | Reactant 1 | Reactant 2 | Product | Key Reaction |

| 1 | This compound | 3-Alkoxy-4-nitrobenzoyl chloride | Bis-benzamide (nitro-terminated) | Amide bond formation |

| 2 | Bis-benzamide (nitro-terminated) | Reducing agent (e.g., H₂, Pd/C) | Bis-benzamide (amino-terminated) | Nitro group reduction |

| 3 | Bis-benzamide (amino-terminated) | 3-Alkoxy-4-nitrobenzoyl chloride | Tris-benzamide (nitro-terminated) | Amide bond formation |

Beyond extending the chain, the this compound core allows for regioselective functionalization to introduce various substituents. This is critical for fine-tuning the biological activity and physicochemical properties of the final compounds.

The aromatic ring of the benzamide moiety can be functionalized through electrophilic aromatic substitution reactions. The positions of the existing amino and isobutoxy groups direct incoming electrophiles to specific positions. For example, halogenation or nitration can introduce substituents at the vacant positions on the benzene ring.

Furthermore, the amino group itself is a key site for derivatization. It can be acylated, alkylated, or used in the formation of other functional groups. For instance, in the synthesis of tris-benzamides, various alkyl chains were introduced at the C-terminus of the oligo-benzamide structure to probe interactions with biological targets. acs.org Groups such as isobutyl, n-butyl, benzyl (B1604629), 2-hydroxyethyl, 4-aminobutyl, and 3-carboxyethyl were successfully introduced, representing the side chains of different amino acids. acs.org

Conformational restriction is another strategy employed, where cyclic structures are introduced to limit the flexibility of the molecule. An example is the introduction of a trans-4-phenylcyclohexane moiety at the C-terminus of a tris-benzamide, which led to a significant increase in binding affinity to its target protein. nih.govacs.org

Structure Activity Relationship Sar Investigations of 3 Amino 4 Isobutoxybenzamide Derived Analogues

Systemic Modulation of Bis-benzamide Structures Incorporating the Core

The core structure of 3-amino-4-isobutoxybenzamide serves as a foundational element for the construction of more complex bis-benzamide analogues. These larger molecules have been a focal point of research aimed at inhibiting critical interactions in disease pathways, such as the androgen receptor (AR) and its coactivators in prostate cancer. mdpi.comresearchgate.netnih.gov The design strategy often involves linking two benzamide (B126) units, where the this compound moiety can be incorporated or conceptually related to the monomeric units.

Impact of N-Terminal Substituents on Biological Potency and Selectivity

Systematic modifications at the N-terminus of bis-benzamide scaffolds have revealed this position as a critical determinant of biological efficacy. In a series of bis-benzamides designed as inhibitors of the androgen receptor-coactivator interaction, the presence of a nitro group at the N-terminus of the parent compound, D2, was found to be essential for its antiproliferative activity on LNCaP prostate cancer cells. mdpi.comnih.gov

Key findings from these structure-activity relationship studies include:

Elimination or Replacement of the Nitro Group: Removal of the N-terminal nitro group, or its substitution with an amino or N-acylamido group, resulted in a significant decrease in inhibitory activity compared to the parent nitro-containing compound. mdpi.comnih.gov

Introduction of Polar Substituents: The introduction of polar functionalities, such as a carboxylic acid or an aliphatic amine at the N-terminus, led to a complete loss of biological activity. mdpi.comnih.gov

These results strongly suggest that the electronic and steric properties of the N-terminal substituent are finely tuned for optimal interaction with the biological target. The nitro group, in this context, appears to be crucial for the desired pharmacological effect. mdpi.com

Table 1: Effect of N-Terminal Modifications on the Antiproliferative Activity of Bis-benzamide Analogues

| Compound | N-Terminal Substituent | Relative Inhibitory Activity |

|---|---|---|

| D2 | -NO₂ | High |

| 3 | H | Significantly Reduced |

| 4 | -NH₂ | Significantly Reduced |

| 5a | -NHC(O)CH₃ | Significantly Reduced |

| 5b | -NHC(O)(CH₂)₃CH₃ | Significantly Reduced |

| 5c | -NHC(O)CH₂CH₂COOH | Inactive |

Data synthesized from findings reported in studies on bis-benzamide inhibitors of the androgen receptor-coactivator interaction. mdpi.comnih.gov

Elucidation of C-Terminal Modification Effects on Receptor Binding and Cellular Activity

The C-terminus of bis-benzamide analogues presents another avenue for modulating their pharmacological profile. Studies have shown that this position can tolerate a variety of functional groups, influencing both receptor binding and cellular activity. For instance, in the context of bis-benzamide inhibitors of the AR-coactivator interaction, modifications at the C-terminus have been explored to enhance potency. mdpi.comresearchgate.net

Research has indicated that the C-terminus can accommodate either a methyl ester or a primary carboxamide without abolishing biological activity, offering flexibility in the design of new analogues. Further exploration has involved the introduction of various alkyl and aryl groups to probe the steric and hydrophobic requirements of the binding pocket. mdpi.comnih.gov In the development of tris-benzamide modulators, C-terminal modifications were found to be significantly more effective in enhancing cell growth inhibition compared to N-terminal extensions. nih.govacs.org The introduction of isobutyl, n-butyl, benzyl (B1604629), and other groups at the C-terminus has been a key strategy in optimizing these compounds. nih.govacs.org

Role of Aliphatic and Aromatic Side Chain Variations on Pharmacological Efficacy

In the investigation of bis-benzamides targeting the AR, a library of compounds with varying O-alkyl side chains was synthesized and evaluated. mdpi.comresearchgate.net This led to the identification of a potent compound, 14d, which exhibited an IC₅₀ value of 16 nM in a cell proliferation assay. researchgate.netnih.gov This highlights the significant impact of the side-chain composition on pharmacological efficacy. The hydrophobic nature of these side chains is believed to be crucial for engaging with hydrophobic pockets on the target protein surface. mdpi.comresearchgate.net

Rational Design and SAR of Tris-benzamide Analogues for Receptor Interaction

Building upon the principles learned from bis-benzamide systems, researchers have developed tris-benzamide analogues as sophisticated α-helix mimetics. nih.govacs.orgelsevierpure.com These molecules are designed to present functional groups in a spatial arrangement that mimics the i, i+4, and i+7 residues of an α-helical peptide, which are often critical for mediating protein-protein interactions. nih.govacs.org A notable example is the tris-benzamide ERX-11, which was designed to mimic the LXXLL motif involved in the interaction between the estrogen receptor α (ERα) and its coregulators. acs.orgelsevierpure.com

Analysis of Substituent Placement and Conformational Restriction in α-Helix Mimetics

The precise placement of substituents on the tris-benzamide scaffold is paramount for effective mimicry of an α-helix. In the case of ERX-11, a 2-hydroxyethyl group and two isobutyl groups were incorporated to represent the side chains of a serine and two leucine (B10760876) residues, respectively. acs.org The order of these substituents along the benzamide backbone was found to be important for activity. acs.org

To enhance binding affinity and biological potency, a strategy of conformational restriction has been employed. This involves introducing structural elements that limit the rotational freedom of the molecule, thereby pre-organizing it into a bioactive conformation. acs.orgelsevierpure.com This approach led to the development of compound 18h, a derivative of ERX-11, which incorporates a trans-4-phenylcyclohexyl group at the C-terminus. This modification resulted in a greater than 10-fold increase in both binding affinity to ERα and cell growth inhibition potency compared to the parent compound, ERX-11. acs.orgelsevierpure.comnih.gov The trans-4-phenylcyclohexane moiety is thought to fit into a hydrophobic pocket on the receptor, leading to a stronger binding interaction. nih.gov

Table 2: Impact of C-Terminal Conformational Restriction on Tris-benzamide Analogue Activity

| Compound | C-Terminal Modification | ERα Binding Affinity (IC₅₀, nM) | Cell Growth Inhibition (IC₅₀, nM) |

|---|---|---|---|

| ERX-11 | - | 18 | 370 |

Data extracted from studies on tris-benzamide estrogen receptor coregulator binding modulators. nih.govacs.orgelsevierpure.comnih.gov

Influence of Amide Backbone Orientation on Protein-Protein Interaction Inhibition

The conformation of the oligoamide backbone is a key factor in determining the spatial projection of the side chains and, consequently, the molecule's ability to inhibit protein-protein interactions. The benzamide backbone can adopt different conformations due to rotation around the aryl-carbonyl and aryl-nitrogen bonds. researchgate.netacs.orgresearchgate.net Intramolecular hydrogen bonding between the amide NH and the alkoxy oxygen of the adjacent aromatic ring can help to pre-organize the scaffold into a curved or rod-like conformation. researchgate.netresearchgate.net

Molecular Mechanisms of Action of 3 Amino 4 Isobutoxybenzamide Analogues in Preclinical Systems

Androgen Receptor (AR) Pathway Intervention

The androgen receptor signaling pathway is a crucial driver in the development and progression of prostate cancer. nih.gov Upon activation by androgens, the AR undergoes conformational changes, forms a complex with coactivator proteins, and translocates to the nucleus to regulate the transcription of target genes responsible for cell proliferation. nih.gov Analogues of 3-amino-4-isobutoxybenzamide have been designed to interfere with this cascade.

A key strategy in targeting the AR pathway is the inhibition of the interaction between the AR and its coactivators. Many of these coactivators, such as proline-, glutamic acid-, and leucine-rich protein 1 (PELP1), interact with the AR's activation function-2 (AF-2) domain through a conserved α-helical LXXLL motif. nih.gov Bis-benzamide analogues have been developed to mimic this motif and block the AR-coactivator binding. nih.gov

Research has demonstrated that certain bis-benzamide compounds can effectively inhibit the interaction between the AR and PELP1 in prostate cancer cell lines. nih.govresearchgate.net This disruption is a key mechanism contributing to their anti-proliferative effects. researchgate.net For instance, studies have shown that specific bis-benzamide derivatives can significantly reduce the AR-PELP1 interaction, as detailed in the table below. nih.govresearchgate.net

Table 1: Inhibition of AR-PELP1 Interaction by Bis-Benzamide Analogues

| Compound | Description | Effect on AR-PELP1 Interaction | Reference |

|---|---|---|---|

| 14d | A bis-benzamide analogue | Significantly inhibits the interaction between AR and PELP1 in LNCaP cells. | nih.govresearchgate.net |

| 14s | A bis-benzamide analogue | Significantly inhibits the interaction between AR and PELP1 in LNCaP cells. | nih.gov |

| D2 | A bis-benzamide | Effectively blocks the AR–coactivator interaction. | nih.gov |

This table is generated based on findings from preclinical studies and is for informational purposes only.

By disrupting the AR-coactivator complex, this compound analogues can effectively attenuate the transcriptional activity of the AR. nih.govresearchgate.net This is often measured using luciferase reporter gene assays, where the compounds are tested for their ability to inhibit androgen-induced expression of a reporter gene under the control of androgen response elements (AREs).

Studies have shown that bis-benzamide compounds can significantly reduce dihydrotestosterone (B1667394) (DHT)-induced AR transcriptional activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov This indicates a potent inhibition of the receptor's ability to initiate gene transcription.

Table 2: Attenuation of AR-Mediated Transcriptional Activity

| Compound | Cell Line | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| 14d | LNCaP | ARE-luciferase reporter assay | 16 nM | nih.govresearchgate.net |

| 14s | LNCaP | ARE-luciferase reporter assay | Nanomolar range | nih.gov |

This table presents data on the half-maximal inhibitory concentration (IC50) of compounds in attenuating AR transcriptional activity.

The inhibition of AR-coactivator interaction and subsequent attenuation of transcriptional regulation leads to a decrease in the expression of AR target genes. Key downstream targets include prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2), both of which are implicated in prostate cancer progression. nih.gov

In cellular models, treatment with bis-benzamide analogues has been shown to significantly reduce the mRNA levels of both PSA and TMPRSS2 in the presence of DHT. nih.gov For example, compound 14s markedly decreased the expression of PSA and TMPRSS2 mRNA by 5.2- and 5.0-fold, respectively. nih.gov Similarly, compound 14d also led to a significant reduction in the mRNA levels of these target genes. nih.gov These findings confirm that the antiproliferative activity of these compounds is, at least in part, due to the blockage of AR transactivation. nih.gov

Table 3: Downstream Effects on AR Target Gene Expression

| Compound | Cell Line | Target Gene | Effect on mRNA Expression (in the presence of DHT) | Reference |

|---|---|---|---|---|

| 14d | LNCaP | PSA | Decreased by 2.7-fold | nih.gov |

| 14d | LNCaP | TMPRSS2 | Decreased by 2.3-fold | nih.gov |

| 14s | LNCaP | PSA | Decreased by 5.2-fold | nih.gov |

| 14s | LNCaP | TMPRSS2 | Decreased by 5.0-fold | nih.gov |

This table summarizes the fold-change in the expression of AR target genes following treatment with bis-benzamide analogues.

Estrogen Receptor Alpha (ERα) Coregulator Interaction Modulation

Similar to the AR, the Estrogen Receptor Alpha (ERα) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of breast cancer. nih.gov The interaction of ERα with its coregulators is essential for its transcriptional activity. nih.gov Tris-benzamide analogues, which can be synthesized from this compound derivatives, have been developed to target this interaction. nih.govacs.org

Analogues designed as Estrogen Receptor Coregulator Binding Modulators (ERXs) function by disrupting the formation of the ERα-coregulator complex. nih.govacs.org These molecules are designed to mimic the LXXLL motif found in many ERα coregulators, thereby blocking the interaction at the AF2 domain of the receptor. nih.gov

A notable example is ERX-11, an orally bioavailable tris-benzamide, and its derivatives. acs.org These compounds have been shown to effectively disrupt the ERα-coregulator interaction, which is a promising strategy for overcoming endocrine resistance in breast cancer. nih.govacs.org The binding affinity of these compounds to ERα can be quite high, with some derivatives showing a greater than 10-fold increase in binding affinity compared to the parent compound. acs.org

Table 4: Inhibition of ERα-Coregulator Interaction by Tris-Benzamide Analogues | Compound | Description | Effect on ERα-Coregulator Interaction | Reference | |---|---|---|---|---| | ERX-11 | An orally bioavailable tris-benzamide | Disrupts the ERα-coregulator interaction. | nih.govacs.org | | 18h | A tris-benzamide analogue of ERX-11 | Disrupts the ERα-coregulator interaction with high potency. | nih.govacs.org |

This table highlights the activity of tris-benzamide analogues in disrupting the formation of the ERα-coregulator complex.

The disruption of the ERα-coregulator complex directly leads to the inhibition of ERα-mediated transcriptional activity. nih.govacs.org This prevents the receptor from activating the transcription of its target genes, which are involved in cell proliferation. nih.gov

Tris-benzamide analogues like 18h have been shown to effectively inhibit ERα-mediated transcriptional activity. nih.govacs.org This inhibition of gene transcription is a key component of their strong antiproliferative activity observed in ERα-positive breast cancer cells, both in laboratory settings and in living organisms. nih.govacs.org The ability of these compounds to modulate ERα-mediated gene transcription pathways underscores their potential as therapeutic candidates. acs.org

Sphingosine-1-Phosphate-5 (S1P5) Receptor Ligand Activity

The Sphingosine-1-Phosphate (S1P) signaling system, which includes five distinct G-protein-coupled receptors (S1P1-5), is a critical regulator of numerous physiological processes. nih.gov The S1P5 receptor, in particular, is predominantly expressed in the nervous and immune systems, making it a key target for neurological and autoimmune disorders. nih.gov Its high expression in oligodendrocytes suggests a significant role in central nervous system (CNS) health and disease. nih.govacs.org

The interaction of novel compounds with the S1P5 receptor is primarily quantified using radioligand binding assays. These assays are a robust method for determining the binding affinity of a ligand for its target receptor. mdpi.com Competitive binding assays, for instance, measure the concentration of a test compound required to displace a known radiolabeled ligand from the receptor, yielding an IC50 value. This value can then be used to calculate the inhibitory constant (Ki), which reflects the compound's binding affinity. mdpi.com

The functional activity of a ligand as an agonist, antagonist, or inverse agonist is often determined through cellular assays, such as calcium mobilization assays, which measure the downstream signaling effects of receptor activation. mdpi.com These assays provide an EC50 value, representing the concentration at which the compound elicits a half-maximal response. While direct binding data for this compound analogues on S1P5 are not extensively published, the characterization of other S1P modulators provides a framework for how such evaluations are conducted. For example, screening of chemical libraries has identified potent and selective S1P5 ligands. mdpi.com

Table 1: Representative S1P Receptor Activity for Modulator Compounds

This table presents data for known S1P receptor modulators to illustrate the parameters used in characterization. Data for this compound analogues are not specified in the referenced literature.

| Compound | Target Receptor(s) | Assay Type | Parameter | Value |

| Compound 3 (analogue) | S1P5 | Radioligand Binding | Ki | 1.4 nM mdpi.com |

| Compound 3 (analogue) | S1P1 | Radioligand Binding | Ki | > 5 µM mdpi.com |

| Compound 3 (analogue) | S1P5 | Calcium Mobilization | EC50 | 0.1 nM mdpi.com |

| Siponimod | S1P1, S1P5 | Receptor Binding | - | Modulator nih.govacs.org |

| Fingolimod | Broad Spectrum S1P | Receptor Binding | - | Agonist nih.gov |

Proposed Role in Oligodendrocyte Physiology and Myelination Processes

The exclusive expression of S1P5 by oligodendrocytes within the CNS parenchyma points to its specialized role in myelin biology. nih.gov Oligodendrocytes are the glial cells responsible for producing myelin, the lipid-rich sheath that insulates axons and enables rapid nerve impulse conduction. nih.gov Research indicates that S1P5 signaling can have a dual, stage-dependent role in oligodendroglial cells. nih.gov

In immature, pre-oligodendrocytes, activation of S1P5 can induce process retraction through a Rho kinase-dependent pathway. nih.govnih.gov This suggests a role in the structural development and maturation of these cells. Conversely, in mature oligodendrocytes, S1P5 activation promotes cell survival via an Akt-dependent signaling pathway. nih.gov This pro-survival function is critical for maintaining the health and stability of the myelin sheath throughout life.

Given these functions, pharmacological modulation of the S1P5 receptor is being investigated as a therapeutic strategy for demyelinating diseases like multiple sclerosis (MS) and for promoting remyelination in neurodegenerative conditions such as Alzheimer's disease. acs.orgsydney.edu.au S1P receptor agonists may directly stimulate remyelination by acting on S1P5 receptors on oligodendrocytes. sydney.edu.au The development of selective S1P5 modulators could therefore offer a targeted approach to enhance myelin repair and provide neuroprotection. acs.orgsydney.edu.au

Focal Adhesion Kinase (FAK) Inhibition Pathways

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a central hub for signals originating from integrins and growth factor receptors. mdpi.commdpi.com It is a key regulator of fundamental cellular processes including adhesion, proliferation, survival, and migration. mdpi.commdpi.com FAK is frequently overexpressed in a wide range of human cancers, where it promotes tumor progression and metastasis, making it a significant target for anticancer drug development. mdpi.comnih.gov

The function of FAK is dependent on both its kinase activity and its role as a scaffolding protein. mdpi.commdpi.com Inhibition of FAK can be achieved by small molecules that typically target the ATP-binding pocket within the kinase domain, thereby preventing the phosphorylation of FAK itself (autophosphorylation at Tyrosine 397) and other downstream substrates. nih.govnih.gov

The inhibitory potential of compounds against FAK is evaluated using enzymatic assays that directly measure the inhibition of FAK's catalytic activity, yielding an IC50 value. nih.gov Structural classes such as 2,4-dianilinopyrimidines and molecules bearing a benzamide (B126) moiety have been identified as potent FAK inhibitors. mdpi.comnih.gov For example, novel 5-pyridinyl-1,2,4-triazoles incorporating benzamide structures have been designed as dual inhibitors of FAK and other cancer-related targets. nih.gov While the direct inhibition of FAK by this compound itself is not detailed, related bis-benzamide and tris-benzamide structures have been synthesized and evaluated for biological activity, indicating the utility of this chemical class in modulating protein-protein interactions and cellular processes. nih.govnih.govacs.org

By inhibiting FAK, small molecule inhibitors can disrupt the signaling cascades that drive cancer cell proliferation and survival. mdpi.comnih.gov FAK inhibition has been shown to suppress the PI3K-AKT-mTOR and STAT3 pathways, which are critical for cell growth, and can lead to cell cycle arrest and apoptosis. nih.gov The therapeutic potential of FAK inhibitors is reflected in their ability to decrease tumor growth and metastasis in numerous preclinical models. researchgate.net

The antiproliferative activity of FAK inhibitors is often assessed using cell-based assays, such as the MTT assay, on various cancer cell lines. nih.gov Compounds containing benzamide and related structures have demonstrated significant potency in inhibiting the growth of diverse cancer cell lines, including those from lung, breast, ovarian, and pancreatic cancers. nih.govmdpi.comnih.gov This highlights the potential of benzamide-based scaffolds as a foundation for developing novel anticancer agents that function through the FAK inhibition pathway.

Table 2: In Vitro Activity of Representative Benzamide-Containing and Other FAK Inhibitors

This table presents data for various FAK inhibitors to demonstrate their enzymatic and antiproliferative potency. Some of these compounds contain a benzamide or a structurally related moiety.

| Compound | FAK Enzymatic IC50 | Cancer Cell Line | Antiproliferative IC50 |

| Compound 8a (dianilinopyrimidine-benzamide) | 0.047 µM mdpi.com | H1975 (Lung) | 0.044 µM mdpi.com |

| Compound 8a (dianilinopyrimidine-benzamide) | 0.047 µM mdpi.com | A431 (Skin) | 0.119 µM mdpi.com |

| Compound 6a (triazole-benzamide) | 12.59 nM nih.gov | A-498 (Kidney) | Not specified |

| Compound 6a (triazole-benzamide) | 12.59 nM nih.gov | Caki-1 (Kidney) | Not specified |

| Compound 7 (diaryl-pyrimidine) | Not specified | OVCAR8 (Ovarian) | 8.5 nM nih.gov |

| Compound 7 (diaryl-pyrimidine) | Not specified | A549 (Lung) | 15 nM nih.gov |

| Compound 7 (diaryl-pyrimidine) | Not specified | U87MG (Brain) | 12 nM nih.gov |

| Compound 18b (sulfamoyl-benzamide) | 45 nM researchgate.net | Hela (Cervical) | 0.27 µM researchgate.net |

| Compound 18b (sulfamoyl-benzamide) | 45 nM researchgate.net | HCT116 (Colon) | 0.19 µM researchgate.net |

| Compound 18b (sulfamoyl-benzamide) | 45 nM researchgate.net | MDA-MB-231 (Breast) | 0.26 µM researchgate.net |

| PF-573228 | 4.0 nM mdpi.com | Various | Not specified |

| TAE226 | 5.5 nM nih.gov | Various | Not specified |

Preclinical Pharmacological Efficacy Assessments of 3 Amino 4 Isobutoxybenzamide Derivatives

In Vitro Cellular Activity Profiling

Initial preclinical evaluation of novel chemical entities involves characterizing their activity at a cellular level. This typically includes assessing their ability to inhibit the growth of cancer cells (antiproliferative or cytotoxic effects), understanding their mechanism of action, and determining their specificity for cancer cells over normal, healthy cells.

The androgen receptor is a key driver in the majority of prostate cancers, making it a primary target for therapeutic intervention. While direct studies on 3-amino-4-isobutoxybenzamide derivatives in this context are not widely published, research on structurally related compounds provides insight into the potential of the benzamide (B126) scaffold.

Novel 2,3-dihydroquinazolin-4(1H)-one derivatives have been evaluated for their anticancer activity against prostate cancer (PC) cell lines, including the androgen-independent PC3 and DU145 lines. nih.gov Seven different analogues demonstrated significant cytotoxicity and suppressed the migration of both PC3 and DU145 cells. nih.gov Two compounds, designated C2 and C5, were particularly potent, with IC50 values below 15 µM, and also inhibited cancer cell adhesion and invasion. nih.gov

In another study, derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) were tested for their activity on the viability of three cancer cell lines, including the prostate adenocarcinoma PPC-1 line. nih.gov This research highlights the exploration of benzamide-related structures in the context of prostate cancer. Furthermore, studies on other classes of compounds, such as biflavonoids and arylpiperazine derivatives, have shown antiproliferative effects against various prostate cancer cell lines, including PC-3, DU-145, and the androgen-sensitive LNCaP line, establishing a variety of chemical scaffolds with potential in this indication. mdpi.commdpi.com

Table 1: Antiproliferative Activity of Benzamide-Related Derivatives in Prostate Cancer Cell Lines

| Compound Class | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-one Analogues | DU145, PC3 | Compounds C2 and C5 showed potent cytotoxicity with IC50 < 15 µM and inhibited migration, adhesion, and invasion. | nih.gov |

| 3-Amino-4-hydroxybenzenesulfonamide Derivatives | PPC-1 | Compound activity was established using the MTT assay. | nih.gov |

The estrogen receptor α (ERα) is a critical therapeutic target in a large percentage of breast cancers. A novel class of molecules known as Estrogen Receptor Coregulator Binding Modulators (ERXs) has been developed to disrupt the interaction between ERα and its coregulator proteins. nih.gov Within this class, the orally bioavailable tris-benzamide ERX-11, which incorporates a this compound-related moiety, has shown promising antitumor activity. nih.govacs.org

Structure-activity relationship (SAR) studies on ERX-11 led to the development of optimized derivatives. nih.govacs.org By introducing various alkyl chains at the C-terminus of the molecule, researchers identified that an isobutyl group (compound 18a) and a benzyl (B1604629) group (18c) resulted in high potency, with IC50 values of 0.083 and 0.044 μM, respectively, in the ERα-positive ZR-75 breast cancer cell line. acs.org Further optimization through conformational restriction led to compound 18h, which demonstrated a greater than 10-fold increase in cell growth inhibition potency compared to the parent compound, ERX-11. nih.gov This compound, 18h, showed potent antiproliferative activity in ERα-positive breast cancer cells, including both ZR-75 and MCF7 cell lines, with an IC50 value of 31 nM in the latter. nih.govacs.org

Table 2: Growth Inhibition by Tris-Benzamide Derivatives in ERα-Positive Breast Cancer Cells

| Compound | Cell Line | IC50 (µM) | Key Feature | Reference |

|---|---|---|---|---|

| ERX-11 | ZR-75 | ~0.18 (Normalized) | Parent Compound | acs.org |

| 18a | ZR-75 | 0.083 | C-terminus Isobutyl Group | acs.org |

| 18c | ZR-75 | 0.044 | C-terminus Benzyl Group | acs.org |

| 18h | MCF7 | 0.031 | Optimized with trans-4-phenylcyclohexyl group | nih.govacs.org |

A crucial aspect of preclinical assessment is to determine if a compound's antiproliferative effects are specific to the target cancer cells. The tris-benzamide derivative 18h, which was potent against ERα-positive cells, displayed no antiproliferative activity against the SUM-159 triple-negative breast cancer cell line, which does not express ERα. nih.govacs.org This finding validates the specificity of the compound for its intended target, ERα. nih.govacs.org Furthermore, compound 18h exhibited negligible cytotoxicity against a normal mammary epithelial cell line, indicating its selective effects on cancer cells over healthy cells. acs.org

Similarly, studies on derivatives of 3-amino-4-hydroxybenzenesulfonamide identified compounds that were relatively selective towards cancer cells over normal fibroblasts. researchgate.net This selectivity is a desirable characteristic for potential therapeutic agents, as it suggests a wider therapeutic window and potentially fewer side effects. The ability of a compound to differentiate between cancerous and normal cells is a key determinant of its potential for further development.

In Vivo Efficacy Models

Following promising in vitro results, compounds are advanced to in vivo models to assess their efficacy and behavior in a complex biological system. These models, typically involving rodents, are essential for understanding how a compound affects tumor growth in a more clinically relevant setting.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard tool for evaluating anticancer agents. Orthotopic models, a type of xenograft where the tumor cells are implanted into the corresponding organ of origin (e.g., human prostate cancer cells into the mouse prostate gland), can more accurately mimic the growth and metastasis of primary tumors. nih.gov

The potent tris-benzamide derivative 18h demonstrated strong antiproliferative activity and effective suppression of tumor growth in in vivo models of ERα-positive breast cancer. nih.govacs.org This successful translation from in vitro to in vivo activity is a critical milestone. Similarly, other novel compounds have shown significant anti-tumor effects in various xenograft models. For instance, an isochromanoindolenine derivative, FZU-0025-065, was found to suppress triple-negative breast cancer cell growth in a xenograft mouse model. ijbs.com In prostate cancer research, one study reported that kallikrein-related peptidase 4 (KLK4)-expressing cells led to smaller localized tumors and reduced metastases in an orthotopic inoculation xenograft model. nih.gov The use of intraperitoneal paclitaxel (B517696) has also shown dramatic tumor growth reduction in three different orthotopic patient-derived xenograft (PDX) models of appendiceal adenocarcinoma. biorxiv.org These examples underscore the importance of in vivo models in confirming the therapeutic potential of new anticancer compounds.

The blood-brain barrier (BBB) is a highly selective barrier that prevents most substances from entering the brain from the bloodstream. nih.gov For drugs targeting diseases of the central nervous system (CNS), the ability to penetrate the BBB is paramount. The sphingosine-1-phosphate-5 (S1P5) receptor, which is expressed on oligodendrocytes within the CNS, is a target for neurological conditions like multiple sclerosis. ed.ac.ukmdpi.commdpi.com

Research into S1P5 modulators has led to the development of benzamide derivatives designed to cross the BBB. In one study, a series of fluorinated 6-arylaminobenzamides were synthesized and evaluated as potential positron emission tomography (PET) imaging ligands for S1P5. ed.ac.ukrsc.org A lead compound, TEFM78, was identified as a selective and high-affinity S1P5 agonist. ed.ac.ukrsc.org Subsequent radiosynthesis and pilot PET imaging studies in a rat model showed that its radiolabeled version, [18F]TEFM78, could successfully cross the BBB and showed good uptake in the rat brain and spinal cord. ed.ac.ukrsc.org

In a separate effort, scientists discovered and optimized a novel series of potent and selective S1P5 antagonists. acs.org This work led to the identification of an orally active, brain-penetrant tool compound, demonstrating that with appropriate chemical modifications, benzamide-based structures can be designed to achieve significant CNS exposure. acs.org The ability of these S1P5-targeting benzamide ligands to penetrate the CNS in rodent models highlights their potential for treating central disorders. mdpi.comacs.org

Advanced Research Directions and Preclinical Translational Potential for 3 Amino 4 Isobutoxybenzamide Chemistry

Development of Novel Chemical Probes and Ligands for Undiscovered Biological Targets

The 3-amino-4-isobutoxybenzamide core structure has been instrumental in the synthesis of sophisticated molecular probes designed to interact with key biological targets implicated in disease. Research has focused on constructing libraries of related compounds, such as bis-benzamides and tris-benzamides, through iterative amide bond formation and nitro group reduction reactions. nih.gov These efforts have yielded potent ligands for well-established, high-value targets like the androgen receptor (AR) and estrogen receptor (ER), which are central to the progression of various cancers. nih.govnih.gov For instance, derivatives have been developed as inhibitors of the AR-coactivator interaction, a critical pathway for prostate cancer cell proliferation. researchgate.net

Furthermore, the scaffold has been adapted to create selective agonists for the sphingosine-1-phosphate-5 (S1P5) receptor. rsc.org The development of such ligands is crucial for creating tool compounds to better understand the physiological and pathological roles of S1P5 modulation, particularly in the context of neurodegenerative diseases. rsc.org In one notable application, the 6-arylaminobenzamide structure, derived from the benzamide (B126) core, was identified as a suitable scaffold for developing Positron Emission Tomography (PET) radioligands, demonstrating its utility in creating advanced molecular imaging agents. rsc.org These examples underscore the potential of the this compound framework in generating novel chemical probes to investigate and modulate the function of critical biological targets.

Elucidation of Detailed Binding Modes through Advanced Structural Biology Techniques (e.g., X-ray Crystallography of Protein-Ligand Complexes, Cryo-EM)

Understanding the precise interaction between a ligand and its biological target at an atomic level is fundamental for rational drug design. Advanced structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), are the gold standards for this purpose. jeolusa.comcreative-biostructure.com X-ray crystallography determines the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystallized sample. jeolusa.com Cryo-EM, a complementary technique, is particularly adept at determining the structures of large, flexible macromolecular complexes that are often resistant to crystallization. jeolusa.comnih.gov It reconstructs a 3D model from thousands of 2D images of vitrified particles. creative-biostructure.com

For derivatives of this compound, computational docking studies have provided valuable initial insights into their binding modes. For example, the predicted binding mode of a bis-benzamide derivative targeting the androgen receptor (AR) shows its side chains projecting into hydrophobic pockets of the receptor's AF-2 domain, mimicking the interaction of natural LXXLL motifs. nih.gov Similarly, docking studies of a fluorinated 6-arylaminobenzamide with the S1P5 receptor revealed that its substituents occupy a key lipophilic sub-pocket, providing a model for its interaction. rsc.org

While these computational models are informative, the direct visualization of these specific ligand-protein complexes through X-ray crystallography or cryo-EM has not yet been extensively reported in the available literature. Obtaining high-resolution crystal or cryo-EM structures would definitively confirm these predicted binding modes, reveal subtle but critical molecular interactions, and provide a more robust foundation for the future structure-based design of next-generation inhibitors with improved affinity and selectivity.

Strategies for Enhancing Target Selectivity and Potency through Iterative Design and Synthesis

A cornerstone of modern drug discovery is the iterative process of chemical synthesis and biological evaluation to optimize the properties of a lead compound. This strategy has been effectively applied to the this compound scaffold to enhance the potency and selectivity of its derivatives.

Structure-activity relationship (SAR) studies have been a key approach. In the development of bis-benzamide inhibitors for the androgen receptor, a systematic survey of various alkyl groups for the side chains led to the identification of highly potent compounds. researchgate.net This iterative design process revealed that specific substitutions significantly impact biological activity, with one derivative, compound 14d , exhibiting an IC50 value of 16 nM in prostate cancer cells. researchgate.net

Similarly, in the pursuit of modulators for the estrogen receptor (ER) coregulator interaction, tris-benzamides were synthesized with diverse modifications at both the N- and C-termini. nih.govacs.org By introducing a variety of alkyl chains and polar functional groups, researchers systematically probed the structure-activity landscape. acs.org This work demonstrated that C-terminal modifications were particularly effective at improving potency. acs.org For example, introducing a branched isobutyl group or a benzyl (B1604629) group at the C-terminus led to a 4- to 8-fold increase in antiproliferative activity in ER+ breast cancer cells. acs.org The data below highlights how different C-terminal modifications on a tris-benzamide core influenced inhibitory potency.

Table 1: Impact of C-Terminal Modifications on Inhibitory Potency (IC50) in ZR-75 ER+ Cells

This iterative design, synthesis, and evaluation cycle is a powerful strategy for transforming a basic chemical scaffold into a highly selective and potent therapeutic candidate.

Exploration of New Preclinical Therapeutic Paradigms Beyond Oncology and Central Nervous System Disorders

While oncology has been a primary focus for the application of this compound derivatives, the scaffold's versatility allows for its exploration in other therapeutic areas and paradigms. A significant example is its use in developing molecular imaging agents for neurodegenerative diseases, a field with a critical need for better diagnostic tools. rsc.org

Researchers have successfully synthesized a series of fluorinated 6-arylaminobenzamides for use as PET imaging ligands targeting the S1P5 receptor. rsc.org The S1P family of receptors are involved in numerous cellular processes, and modulators like Siponimod, which targets S1P1 and S1P5, are approved for treating multiple sclerosis (MS). rsc.org However, the precise mechanism of action and the specific role of S1P5 modulation remain areas of active investigation. rsc.org

The development of a selective PET radioligand allows for the non-invasive, in-vivo study of biochemical processes, offering a window into the receptor's distribution, density, and response to therapy in living subjects. rsc.org Through a structure-activity relationship study, a lead compound, TEFM78 , was identified as a selective and high-affinity S1P5 agonist, making it a promising candidate for development into a PET imaging agent. rsc.org This work exemplifies a strategic shift from developing direct therapeutics to creating sophisticated tool compounds that can accelerate research and understanding of diseases like MS, potentially leading to novel diagnostic and therapeutic strategies in the future.

Table of Mentioned Compounds

Q & A

Q. What are the recommended synthetic routes for 3-Amino-4-isobutoxybenzamide, and how do reaction conditions influence yield?

Methodological Answer:

- Route 1: Start with 4-hydroxybenzamide. Introduce the isobutoxy group via nucleophilic substitution using isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent nitration and reduction yield the amino group .

- Route 2: Direct functionalization of 3-nitro-4-isobutoxybenzamide via catalytic hydrogenation (H₂/Pd-C in ethanol) to reduce the nitro group to an amine .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to mitigate side reactions like over-alkylation.

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Purity: Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Compare retention times with standards .

- Structural Confirmation:

- Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~ 237.3 g/mol) .

- NMR: ¹H NMR (DMSO-d₆) should show signals for the isobutoxy group (δ 1.0–1.2 ppm, multiplet) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~167 ppm) and quaternary carbons .

Q. What solvent systems are optimal for solubility and stability studies?

Methodological Answer:

- Solubility: Test in DMSO (high solubility for stock solutions) and dilute in aqueous buffers (pH 7.4) for biological assays. Solubility in ethanol or acetonitrile may vary with temperature .

- Stability: Store solid samples at RT in airtight containers with desiccants. For solutions, avoid prolonged exposure to light or moisture to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during structural validation?

Methodological Answer:

- Cross-Validation: Compare experimental IR spectra (e.g., N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) with computational predictions (DFT-based simulations) .

- Dynamic Effects: For NMR discrepancies, consider variable-temperature NMR to assess conformational flexibility or hydrogen bonding .

- Contradiction Analysis: If MS data conflicts with expected molecular weight, check for adduct formation (e.g., Na⁺/K⁺) or degradation products via high-resolution MS .

Q. What strategies optimize bioactivity assays for this compound in enzyme inhibition studies?

Methodological Answer:

- Enzyme Selection: Prioritize enzymes with known benzamide interactions (e.g., PARP inhibitors). Use recombinant enzymes for consistency .

- Dose-Response Curves: Test concentrations from 1 nM to 100 μM. Include positive controls (e.g., 3-Aminobenzamide for PARP assays) and measure IC₅₀ values using fluorometric or colorimetric substrates .

- Data Interpretation: Account for solvent effects (e.g., DMSO ≤0.1% to avoid cytotoxicity) and validate results with orthogonal assays (e.g., SPR for binding affinity) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and identify reactive sites. The amino group’s lone pair (HOMO) likely participates in electrophilic attacks .

- MD Simulations: Simulate solvation effects in water/DMSO mixtures to predict aggregation tendencies or stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.